molecular formula C13H11NOS B11045022 7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11045022
M. Wt: 229.30 g/mol
InChI Key: YAEKGVLVGODGHI-UHFFFAOYSA-N
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Description

7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a thieno[3,2-b]pyridine core with a phenyl group at the 7-position and a ketone functionality at the 5-position. This structure imparts specific chemical and biological properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thieno[3,2-b]pyridine core. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anticonvulsant and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one exerts its effects is often related to its interaction with specific molecular targets. For instance, its anticonvulsant activity may involve modulation of gamma-aminobutyric acid (GABA) receptors, leading to enhanced inhibitory neurotransmission in the central nervous system. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine: A structurally similar compound with a saturated ring system.

    6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Lacks the phenyl group at the 7-position.

    7-phenyl-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-one: A regioisomer with a different arrangement of the thieno and pyridine rings.

Uniqueness

7-phenyl-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific substitution pattern and the presence of both a phenyl group and a ketone functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

7-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C13H11NOS/c15-12-8-10(9-4-2-1-3-5-9)13-11(14-12)6-7-16-13/h1-7,10H,8H2,(H,14,15)

InChI Key

YAEKGVLVGODGHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CS2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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